

# Londamocitinib (AZD4604): A Technical Overview for Steroid-Insensitive Asthma

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## Compound of Interest

Compound Name: *Londamocitinib*

Cat. No.: *B3028566*

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## Introduction

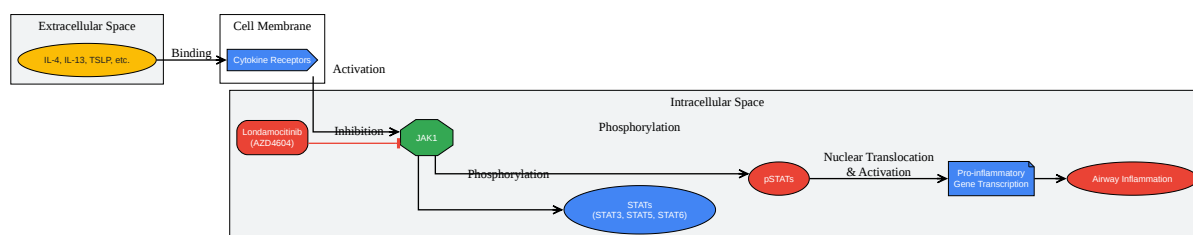
**Londamocitinib** (AZD4604) is an investigational, potent, and selective inhaled inhibitor of Janus kinase 1 (JAK1) being developed for the treatment of moderate-to-severe asthma.[1][2] Its mechanism of action offers a potential therapeutic advantage in patient populations with unmet needs, particularly those with steroid-insensitive asthma.[2] By targeting key inflammatory pathways upstream of corticosteroid-sensitive mechanisms, **Londamocitinib** represents a promising novel approach to asthma management. This technical guide provides a comprehensive overview of the preclinical and clinical data available for **Londamocitinib**, with a focus on its mechanism of action, experimental validation, and potential role in treating steroid-insensitive asthma.

## Mechanism of Action: Selective JAK1 Inhibition

**Londamocitinib** is a small molecule that selectively inhibits JAK1, an intracellular tyrosine kinase crucial for signaling downstream of multiple cytokine receptors implicated in the pathophysiology of asthma.[1][2] These cytokines, including interleukin-4 (IL-4), interleukin-13 (IL-13), and thymic stromal lymphopoietin (TSLP), are key drivers of type 2 (T2) and non-T2 inflammatory pathways that contribute to airway inflammation and hyperresponsiveness.

Upon cytokine binding to their respective receptors, JAK1 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)

proteins. Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammatory responses. By inhibiting JAK1, **Londamocitinib** effectively blocks this signaling cascade, preventing the phosphorylation of STATs and the subsequent expression of pro-inflammatory genes. This broad anti-inflammatory effect is anticipated to be beneficial in both steroid-sensitive and steroid-insensitive asthma.



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**Fig. 1: Londamocitinib's Mechanism of Action**

## Preclinical Data

### In Vitro Potency and Selectivity

**Londamocitinib** has demonstrated high potency and selectivity for JAK1 in various in vitro assays.

Target	IC50 (nM)	Assay System	Reference
JAK1	0.54	Enzymatic Assay	
JAK2	686	Enzymatic Assay	
JAK3	>10,000	Enzymatic Assay	
TYK2	657	Enzymatic Assay	
pSTAT6 (IL-4 induced)	24	U937 cells	
pSTAT6 (IL-13 induced)	34	U937 cells	

Table 1: In Vitro Potency and Selectivity of **Londamocitinib**.

## In Vivo Efficacy in an Ovalbumin-Challenge Rat Model

The efficacy of **Londamocitinib** was evaluated in an ovalbumin (OVA)-sensitized and challenged rat model of allergic asthma.

Treatment	Dose	Key Findings	Reference
Londamocitinib (AZD4604)	30 µg/kg (intratracheal)	- Reduced phosphorylation of STAT3 and STAT5 in lung tissue.- Inhibited lung eosinophilia.- Reduced the late asthmatic response (measured as Penh).- Efficacy in suppressing late allergic response and airway inflammation was similar to the inhaled corticosteroid, budesonide.	

Table 2: In Vivo Efficacy of **Londamocitinib** in a Rat Model of Allergic Asthma. Note: Specific quantitative reduction percentages for pSTAT3/5, eosinophilia, and Penh have not been publicly disclosed.

## Clinical Data

### Phase 1 Clinical Trial (NCT04769869)

A Phase 1, randomized, single-blind, placebo-controlled study was conducted in healthy volunteers and patients with mild asthma to assess the safety, tolerability, and pharmacokinetics of inhaled **Londamocitinib**.

Population	Key Findings	Reference
Mild Asthmatics	- Acceptable safety and tolerability profile.- Significant reduction in Fractional Exhaled Nitric Oxide (FeNO), a biomarker of T2 airway inflammation.	

Table 3: Key Outcomes of the Phase 1 Clinical Trial of **Londamocitinib**. Note: Specific quantitative data on FeNO reduction by dose have not been publicly released.

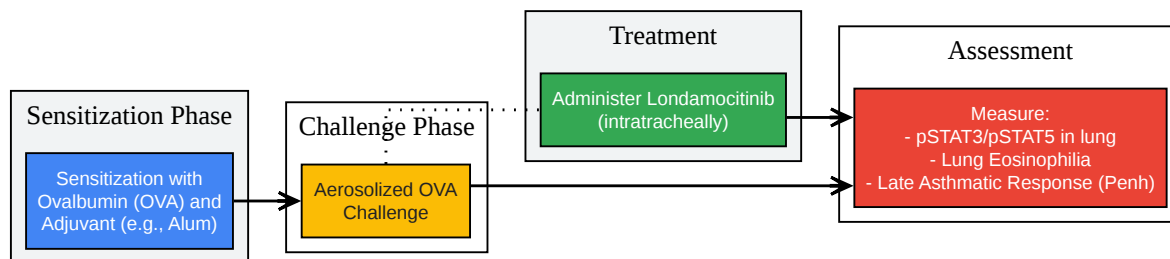
## Ongoing and Future Clinical Trials

**Londamocitinib** is currently being investigated in Phase 2 clinical trials to further evaluate its efficacy and safety in patients with moderate-to-severe asthma. The ARTEMISIA study (NCT06435273) is a mechanistic study designed to understand the impact of **Londamocitinib** on T2 and non-T2 inflammatory pathways in the lungs of asthmatic patients.

## Experimental Protocols

### Ovalbumin-Challenge Rat Model of Allergic Asthma

This model is used to induce an allergic asthma phenotype in rats to test the efficacy of anti-asthmatic compounds.



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**Fig. 2:** Ovalbumin-Challenge Rat Model Workflow

#### Methodology:

- Sensitization: Rats are sensitized to ovalbumin, typically through intraperitoneal injections of OVA mixed with an adjuvant such as aluminum hydroxide. This primes the immune system to recognize OVA as an allergen.
- Challenge: After a period of sensitization, the rats are challenged with aerosolized OVA, which is delivered directly into the lungs. This induces an inflammatory response characteristic of asthma.
- Treatment: **Lofamocitinib** is administered, often intratracheally, prior to the OVA challenge to assess its ability to prevent or reduce the inflammatory response.
- Assessment: Various endpoints are measured to evaluate the efficacy of the treatment, including:
  - Phosphorylated STATs (pSTATs): Lung tissue is collected and analyzed for the levels of pSTAT3 and pSTAT5 to confirm target engagement.
  - Eosinophil Infiltration: Lung tissue sections are stained to identify and quantify the number of eosinophils, a key inflammatory cell in asthma.
  - Late Asthmatic Response: This is often measured using whole-body plethysmography to determine the enhanced pause (Penh), an indicator of airway obstruction.

## Measurement of STAT Phosphorylation in Whole Blood

This assay is used to assess the inhibitory activity of **Londamocitinib** on JAK1 signaling in a cellular context.

### Methodology:

- **Sample Collection:** Whole blood is collected from healthy human volunteers or rats.
- **Stimulation:** The blood samples are stimulated with a cytokine known to signal through JAK1, such as IL-4 or IL-13, to induce STAT phosphorylation.
- **Inhibition:** **Londamocitinib** is added at various concentrations to determine its dose-dependent inhibitory effect on STAT phosphorylation.
- **Cell Staining:** The blood cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT6).
- **Flow Cytometry:** The samples are analyzed by flow cytometry to quantify the level of STAT phosphorylation in specific cell populations (e.g., lymphocytes, monocytes). The data is used to calculate IC50 values.

## Conclusion

**Londamocitinib** (AZD4604) is a selective JAK1 inhibitor with a mechanism of action that targets key cytokine signaling pathways involved in both T2 and non-T2 asthma inflammation. Preclinical data demonstrate its ability to inhibit STAT phosphorylation and reduce airway inflammation in a relevant animal model of asthma. Early clinical data in patients with mild asthma suggest a favorable safety profile and target engagement, as evidenced by a significant reduction in FeNO. The ongoing clinical development program, including mechanistic studies, will provide a more comprehensive understanding of **Londamocitinib**'s potential as a novel inhaled therapy for a broad range of patients with uncontrolled asthma, including those with steroid-insensitive disease. The data gathered so far strongly support the continued investigation of **Londamocitinib** as a promising new treatment modality in respiratory medicine.

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## References

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